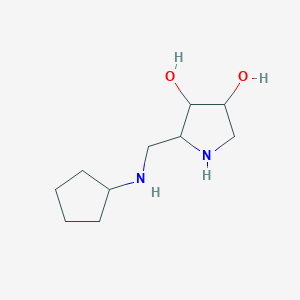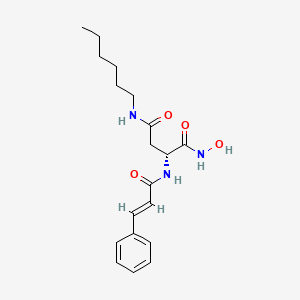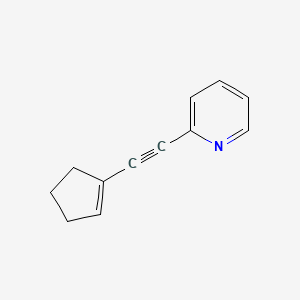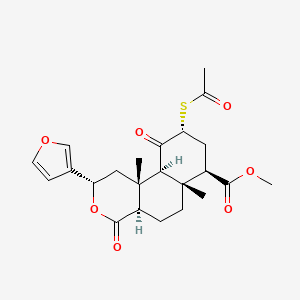![molecular formula C11H9N3S2 B10841704 2-Ethyl-4-(2-thiazolyl)thieno[3,2-d]pyrimidine CAS No. 443148-33-2](/img/structure/B10841704.png)
2-Ethyl-4-(2-thiazolyl)thieno[3,2-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethyl-4-(thiazol-2-yl)thieno[3,2-d]pyrimidine is a heterocyclic compound that features a thieno[3,2-d]pyrimidine core with an ethyl group at the 2-position and a thiazol-2-yl group at the 4-position. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-4-(thiazol-2-yl)thieno[3,2-d]pyrimidine typically involves the cyclization of appropriate thiophene and pyrimidine precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[3,2-d]pyrimidin-4-ones . Another approach includes the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-4-(thiazol-2-yl)thieno[3,2-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2-ethyl-4-(thiazol-2-yl)thieno[3,2-d]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-ethyl-4-(thiazol-2-yl)thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or interfere with cellular pathways by modulating protein-protein interactions . The exact pathways and targets depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine: A core structure similar to 2-ethyl-4-(thiazol-2-yl)thieno[3,2-d]pyrimidine but without the ethyl and thiazol-2-yl groups.
Thiazolo[4,5-b]pyridine: Another heterocyclic compound with a thiazole ring fused to a pyridine ring.
Pyrano[2,3-d]thiazole: A compound with a pyran ring fused to a thiazole ring.
Uniqueness
2-ethyl-4-(thiazol-2-yl)thieno[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both the ethyl and thiazol-2-yl groups can enhance its interaction with biological targets and improve its pharmacokinetic properties.
properties
CAS RN |
443148-33-2 |
|---|---|
Molecular Formula |
C11H9N3S2 |
Molecular Weight |
247.3 g/mol |
IUPAC Name |
2-ethyl-4-(1,3-thiazol-2-yl)thieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C11H9N3S2/c1-2-8-13-7-3-5-15-10(7)9(14-8)11-12-4-6-16-11/h3-6H,2H2,1H3 |
InChI Key |
YNBYJWXOQPYWEM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C(=N1)C3=NC=CS3)SC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![2-Ethyl-4-(furan-3-yl)thieno[3,2-d]pyrimidine](/img/structure/B10841690.png)
